molecular formula C17H18N4O2S2 B11183470 1-(3,4-Dimethylphenyl)-3-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrrolidine-2,5-dione

1-(3,4-Dimethylphenyl)-3-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrrolidine-2,5-dione

Cat. No.: B11183470
M. Wt: 374.5 g/mol
InChI Key: JCWCSVJRFFCSEN-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H18N4O2S2 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
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Biological Activity

1-(3,4-Dimethylphenyl)-3-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrrolidine-2,5-dione is a complex compound that exhibits a variety of biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrrolidine core with a thiadiazole moiety and a dimethylphenyl substituent. Its molecular formula is C17H18N4O2S2C_{17}H_{18}N_{4}O_{2}S_{2}, indicating the presence of multiple functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrrolidine-2,5-dione, including this compound, have shown promise as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression. Inhibition of IDO can enhance immune responses against tumors, making these compounds potential candidates for cancer therapy .

Antimicrobial Activity

The thiadiazole component has been associated with significant antimicrobial properties. Studies have demonstrated that similar compounds exhibit activity against various bacterial strains, including multidrug-resistant pathogens. For instance, derivatives have shown enhanced efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa compared to standard antibiotics .

Antidiabetic Effects

Thiadiazole derivatives have been evaluated for their antidiabetic properties. Some studies suggest that they can inhibit key enzymes involved in glucose metabolism, thereby lowering blood sugar levels. This compound may exhibit similar effects due to the structural similarities with other active thiadiazole derivatives .

Anticonvulsant Properties

The anticonvulsant activity of pyrrolidine derivatives has been documented in several studies. The mechanism often involves modulation of neurotransmitter systems or ion channels. Compounds similar to this one have shown effectiveness in reducing seizure activity in animal models .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiadiazole moiety is known to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are critical in various physiological processes.
  • Immune Modulation : By inhibiting IDO, the compound may enhance T-cell responses and alter the tumor microenvironment.
  • Oxidative Stress Reduction : Some studies suggest that these compounds can reduce oxidative stress markers, providing neuroprotective effects.

Case Studies and Research Findings

StudyFindings
Poyraz et al. (2023)Reported that pyrrolidine derivatives showed significant antimicrobial activity against A. baumannii with MIC values lower than standard treatments .
Zhou et al. (2019)Demonstrated that pyrrolidine hybrids exhibited moderate NO release and potential neuroprotective effects in vitro .
Sarafroz et al. (2019)Found that specific thiadiazole derivatives displayed potent anticonvulsant activity in animal models .

Properties

Molecular Formula

C17H18N4O2S2

Molecular Weight

374.5 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-3-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C17H18N4O2S2/c1-4-7-18-16-19-20-17(25-16)24-13-9-14(22)21(15(13)23)12-6-5-10(2)11(3)8-12/h4-6,8,13H,1,7,9H2,2-3H3,(H,18,19)

InChI Key

JCWCSVJRFFCSEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)SC3=NN=C(S3)NCC=C)C

Origin of Product

United States

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